2-[(4-Chlorophenyl)sulfanyl]acetamide
Description
Overview of Acetamide (B32628) Derivatives in Synthetic Chemistry
The acetamide functional group is a vital component in organic synthesis due to the stability of the amide bond and its capacity to engage in various chemical transformations. The synthesis of acetamide derivatives is often straightforward, commonly achieved through the reaction of a carboxylic acid (or its activated form, like an acid chloride) with an amine. This reliability makes them popular building blocks for more complex molecular architectures. In medicinal chemistry, the acetamide moiety is a common scaffold found in numerous therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic profiles by influencing factors such as solubility, stability, and the ability to form hydrogen bonds with biological targets.
Significance of Organosulfur Compounds in Molecular Design
Organosulfur compounds, which feature carbon-sulfur bonds, are integral to molecular design, particularly in the development of pharmaceuticals and agrochemicals. google.com The inclusion of sulfur atoms can profoundly influence a molecule's properties, including its conformation, lipophilicity, and metabolic stability. ontosight.ai Functional groups containing sulfur, such as the thioether (sulfanyl) linkage present in 2-[(4-Chlorophenyl)sulfanyl]acetamide, are found in a vast number of natural products and synthetic drugs. It is estimated that approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds, underscoring their importance in drug discovery. researchgate.net The sulfur atom, with its various possible oxidation states (e.g., thioether, sulfoxide (B87167), sulfone), provides chemists with a versatile tool for modulating electronic and steric properties to achieve desired biological activity. ontosight.ai
Contextualization of Halogenated Phenyl Moieties in Bioactive Structures
The incorporation of halogen atoms, such as chlorine, onto phenyl rings is a widely used strategy in the design of bioactive molecules. sid.ir Halogenation can significantly alter a compound's physicochemical properties. For instance, the presence of a chlorine atom on the phenyl group, as in the 4-chlorophenyl moiety, can enhance metabolic stability by blocking sites susceptible to oxidation. Furthermore, halogens can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. Halogen atoms also play a crucial role in molecular recognition by forming specific, non-covalent interactions known as "halogen bonds" with biological targets, which can contribute favorably to binding affinity and the stability of a ligand-target complex. sid.ir
Research Landscape of this compound and Analogues
The research landscape surrounding this compound is primarily characterized by investigations into its more complex analogues rather than the parent compound itself. This suggests its role as a foundational scaffold for the development of molecules with tailored biological activities. While specific, in-depth biological studies on this compound are not widely documented, its chemical properties are established.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 30893-65-3 |
| Molecular Formula | C₈H₈ClNOS |
| Molecular Weight | 201.68 g/mol |
| Boiling Point | 372.5°C at 760 mmHg |
| Density | 1.35 g/cm³ |
Data sourced from available chemical databases. nih.gov
A common and logical synthetic route for this compound involves the nucleophilic substitution reaction between 4-chlorothiophenol (B41493) and 2-chloroacetamide (B119443). In this process, a base is typically used to deprotonate the thiol group of 4-chlorothiophenol, forming a more nucleophilic thiolate anion that then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride to form the thioether linkage.
The scientific interest in this chemical family is evident from the extensive research conducted on its derivatives, where the core structure is modified to explore a range of biological effects.
Detailed Research Findings on Analogues:
Antimicrobial and Antifungal Activity: A significant area of investigation for analogues involves their potential as antimicrobial and antifungal agents.
Derivatives where the sulfur atom is oxidized to a sulfonyl group and the acetamide nitrogen is substituted have been synthesized and evaluated. For example, compounds in the series 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides were found to have notable antibacterial and antifungal potential. scielo.br
Another related compound, 2-chloro-N-phenylacetamide, has demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species. nih.gov
Anticancer and Enzyme Inhibition: Modifications to the acetamide portion of the scaffold have led to the exploration of anticancer properties.
The analogue 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been identified as a compound of interest in medicinal chemistry for its potential anticancer properties. Research suggests that such compounds may also function as inhibitors of enzymes implicated in inflammatory diseases, such as cyclooxygenase and lipoxygenase.
Other complex derivatives incorporating a 1,3-thiazole ring attached to the acetamide nitrogen have been synthesized and evaluated as potential anticancer agents against various cell lines, including Hela (cervical cancer) and A549 (lung carcinoma). sid.ir
Anti-inflammatory Properties: The core structure is also present in molecules designed to have anti-inflammatory effects. One analogue, 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide, has been noted for its potential anti-inflammatory, as well as antimicrobial and anticancer, effects, although specific biological assay data remains limited. ontosight.ai
The collective research on these varied analogues highlights the utility of the this compound framework as a versatile starting point for generating chemical diversity and exploring a wide range of potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZANKPQPBORBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287374 | |
| Record name | 2-[(4-chlorophenyl)sulfanyl]acetamide | |
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Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30893-65-3 | |
| Record name | 2-[(4-Chlorophenyl)thio]acetamide | |
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| Record name | NSC 50720 | |
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| Record name | NSC525196 | |
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| Record name | 2-[(4-chlorophenyl)sulfanyl]acetamide | |
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| Record name | 2-(4-CHLOROPHENYLTHIO)ACETAMIDE | |
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Molecular Structure and Conformational Analysis of 2 4 Chlorophenyl Sulfanyl Acetamide
Single-Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study would be required to definitively determine the three-dimensional structure of 2-[(4-Chlorophenyl)sulfanyl]acetamide. Such an analysis would provide precise information on the spatial arrangement of atoms, bond lengths, and bond angles.
Elucidation of Molecular Geometry and Bond Parameters
Without experimental data, the precise bond lengths and angles for this compound cannot be listed. A comprehensive crystallographic study would provide these parameters, which could then be presented in a data table.
Analysis of Dihedral Angles and Torsional Barriers
The conformation of the molecule, particularly the torsion angles around the C-S and C-C bonds, would be a key feature revealed by X-ray diffraction. This would describe the relative orientation of the chlorophenyl ring and the acetamide (B32628) group. A data table of these dihedral angles would typically be included here.
Identification of Crystallographically Independent Molecules
A crystal structure determination would also reveal if the asymmetric unit of the crystal contains one or more independent molecules (Z'). This information is crucial for a complete description of the crystal packing.
Intermolecular Interactions in the Solid State
The solid-state packing of this compound would be governed by a variety of intermolecular forces. While the specific interactions cannot be detailed without a crystal structure, one could anticipate the presence of several types of non-covalent bonds.
Halogen-Halogen Contacts (Cl⋯Cl Interactions)
The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding and other halogen-related interactions. Depending on the packing arrangement, short Cl⋯Cl contacts could be observed. The geometry of these interactions (Type I or Type II) would provide insight into their nature, whether they are destabilizing electrostatic interactions or stabilizing dispersion-driven contacts.
Hirshfeld Surface and 2D Fingerprint Analysis of Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing insights into the forces that govern the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of intermolecular contacts and their relative strengths.
For this compound, a detailed Hirshfeld surface analysis would be expected to reveal significant contributions from various intermolecular contacts. Based on its chemical structure, which includes a chlorophenyl group, an acetamide group, and a sulfur atom, one could anticipate the presence of H···H, C···H/H···C, O···H/H···O, Cl···H/H···Cl, and S···H/H···S contacts. However, without experimental crystallographic data for this specific compound, the precise nature and percentage contributions of these interactions remain undetermined.
A hypothetical data table for the percentage contributions of intermolecular contacts for this compound, based on analyses of similar compounds, is presented below. It is crucial to note that this table is illustrative and not based on experimental data for the target compound.
| Intermolecular Contact | Hypothetical Percentage Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 18.5 |
| O···H/H···O | 15.8 |
| Cl···H/H···Cl | 12.3 |
| S···H/H···S | 5.6 |
| Other | 2.6 |
Conformational Preferences in Solution and Solid Phases
The conformation of a molecule can differ between its solid state (crystal) and when it is dissolved in a solvent. In the solid phase, the conformation is constrained by the forces of the crystal lattice. In solution, the molecule has greater freedom to rotate around its single bonds, leading to a dynamic equilibrium of different conformers.
The study of these conformational preferences is essential for understanding how the molecule might interact with other molecules in different environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to determine the predominant conformations in solution. By comparing these findings with the conformation observed in the solid state through X-ray crystallography, a comprehensive picture of the molecule's structural dynamics can be obtained.
For this compound, key conformational features would include the torsion angles around the C-S and C-C bonds, which would define the relative orientation of the 4-chlorophenyl ring and the acetamide group. The planarity of the acetamide group and its orientation with respect to the rest of the molecule would also be of significant interest.
Unfortunately, there is no specific research available in the public domain that details the conformational preferences of this compound in either the solid or solution phase. Such studies would be invaluable for a complete molecular characterization.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy serves as a fundamental tool for the elucidation of the chemical structure of 2-[(4-Chlorophenyl)sulfanyl]acetamide, offering precise information about the connectivity and chemical environment of its atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons on the para-substituted chlorophenyl ring typically appear as a set of doublets due to spin-spin coupling. The protons ortho to the sulfur atom are expected to resonate at a different chemical shift compared to the protons meta to the sulfur, a result of the differing electronic effects of the sulfanyl (B85325) and chloro substituents.
A key feature in the spectrum is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group. The chemical shift of this signal is influenced by the adjacent sulfur atom and the carbonyl group. Furthermore, the protons of the primary amide (-NH₂) group typically appear as a broad singlet, and its chemical shift can be solvent-dependent due to hydrogen bonding.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -S-) | Data not available | Doublet |
| Aromatic (meta to -S-) | Data not available | Doublet |
| Methylene (-CH₂-) | Data not available | Singlet |
| Amide (-NH₂) | Data not available | Broad Singlet |
| Note: Specific experimental chemical shift values for this compound were not available in the searched literature. |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The spectrum would be expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the acetamide group is typically observed at the downfield end of the spectrum due to its deshielded nature.
The aromatic carbons of the chlorophenyl ring will exhibit four distinct signals. The carbon atom bonded to the sulfur (ipso-carbon) and the carbon atom bonded to the chlorine will have characteristic chemical shifts influenced by these heteroatoms. The remaining aromatic carbons will also show distinct resonances. The methylene carbon of the acetamide group will appear as a single peak in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | ~170 |
| Aromatic (C-S) | Data not available |
| Aromatic (C-Cl) | Data not available |
| Aromatic (CH) | Data not available |
| Aromatic (CH) | Data not available |
| Methylene (-CH₂-) | Data not available |
| Note: Specific experimental chemical shift values for this compound were not available in the searched literature. |
Vibrational Spectroscopy: Probing Functional Group Signatures
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopic Signatures
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amide group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and prominent peak, typically observed around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1640-1600 cm⁻¹.
Furthermore, the spectrum will show C-H stretching vibrations for both the aromatic ring and the methylene group. The C-S stretching vibration, which is typically weaker, is expected in the fingerprint region. The C-Cl stretching vibration will also be present, providing further confirmation of the structure.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Stretch | 3400-3200 |
| Carbonyl (-C=O) | C=O Stretch (Amide I) | ~1650 |
| Amide (-NH) | N-H Bend (Amide II) | 1640-1600 |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Methylene (-CH₂-) | C-H Stretch | 2950-2850 |
| C-S | C-S Stretch | Data not available |
| C-Cl | C-Cl Stretch | Data not available |
| Note: Specific experimental FT-IR peak values for this compound were not available in the searched literature. |
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the benzene (B151609) ring is often a prominent feature. The C-S and S-H stretching vibrations, which can be weak in FT-IR, may show stronger signals in the Raman spectrum. The C=O stretch of the amide group is also observable in Raman spectroscopy.
Interpretation of Characteristic Functional Group Vibrations
The combination of FT-IR and Raman data allows for a comprehensive understanding of the functional groups within this compound. The presence of the characteristic amide I and II bands, along with the N-H stretching vibrations, unequivocally confirms the acetamide moiety. The vibrations associated with the substituted benzene ring, including C-H, C-C, and C-Cl stretching and bending modes, verify the presence of the 4-chlorophenyl group. The identification of the C-S bond vibration further solidifies the link between the phenyl ring and the acetamide group through the sulfur atom. The collective interpretation of these vibrational modes provides a detailed and confirmatory picture of the molecular structure.
Elemental Analysis
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a synthesized sample of this compound, this analysis provides a quantitative measure of the mass percentages of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). This experimental data is then critically compared against the theoretical percentages calculated from its molecular formula, C₈H₈ClNOS. A close agreement between the found and calculated values is a crucial indicator of the sample's purity and confirmation of its empirical formula.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. measurlabs.com In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These resulting gases are separated and measured by detectors, allowing for the calculation of the original mass percentages of each element. nih.gov Sulfur content is similarly determined by converting it to sulfur dioxide (SO₂) during combustion.
The theoretical elemental composition of this compound is derived from its molecular formula (C₈H₈ClNOS) and the atomic masses of its constituent atoms. The calculated values provide a benchmark for assessing the purity of a synthesized sample.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 47.64 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.00 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.58 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.95 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.93 |
| Sulfur | S | 32.065 | 1 | 32.065 | 15.90 |
| Total | | | | 201.676 | 100.00 |
In practice, the experimentally determined values from elemental analysis are compared to these theoretical percentages. Scientific journals typically require that the experimental (found) values for C, H, and N be within ±0.4% of the calculated theoretical values to be considered evidence of sufficient purity for a new compound. nih.gov For instance, if a synthesized sample of this compound is analyzed, the expected results would be approximately C, 47.64%; H, 4.00%; N, 6.95%; and S, 15.90%. A significant deviation from these values would suggest the presence of impurities, such as residual solvents or starting materials, necessitating further purification of the sample.
Table 2: Comparison of Calculated vs. Expected Experimental Elemental Analysis
| Element | Calculated (%) | Typical Acceptable Found Range (%) |
|---|---|---|
| Carbon (C) | 47.64 | 47.24 - 48.04 |
| Hydrogen (H) | 4.00 | 3.60 - 4.40 |
| Nitrogen (N) | 6.95 | 6.55 - 7.35 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 2-[(4-Chlorophenyl)sulfanyl]acetamide. These computational methods provide insights into the molecule's electronic properties and vibrational behavior at the atomic level.
Geometry Optimization Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process calculates the lowest energy conformation of the molecule, predicting its most stable three-dimensional shape.
Electronic Structure Analysis (HOMO-LUMO Gaps)
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For similar chloro-phenyl acetamide (B32628) derivatives, DFT calculations are used to determine the energies of these orbitals. The analysis often reveals that the electron density of the HOMO is concentrated on the phenyl ring and the sulfur atom, while the LUMO is located on the phenyl ring, indicating that the primary electronic transition is of a π–π* nature.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Vibrational Wavenumber Prediction and Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations, particularly using DFT methods, can predict these vibrational frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental data.
The assignments of vibrational modes are performed based on the Potential Energy Distribution (PED). This analysis helps in identifying the specific contributions of bond stretching, bending, and torsional motions to each observed vibrational band. For acetamide-containing molecules, characteristic bands for N-H, C=O, and C-N stretching, as well as various bending modes, are of particular interest. Comparing the computed vibrational spectra with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the fundamental vibrational modes of this compound.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in biological systems. Computational methods provide powerful tools to analyze these non-covalent interactions.
Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in atomic and bonding orbitals. The analysis of the Fock matrix in the NBO basis reveals donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish the type and strength of the interactions.
Electron Localization Function (ELF) analysis provides a measure of the probability of finding an electron pair in a given region of space. It is used to visualize regions corresponding to core electrons, covalent bonds, and lone pairs. Together, RDG and ELF studies offer a comprehensive picture of the bonding and non-covalent interactions that dictate the molecular structure and crystal packing of this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, which is crucial for predicting how it will interact with other molecules, particularly in biological systems. The MEP map is color-coded to indicate different regions of electrostatic potential.
For this compound, the MEP map would reveal the electrophilic and nucleophilic sites. Typically, regions with a negative electrostatic potential, depicted in shades of red and yellow, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. In this molecule, the oxygen atom of the carbonyl group and the sulfur atom would be expected to show significant negative potential. Conversely, regions with a positive electrostatic potential, shown in shades of blue, are prone to nucleophilic attack and are generally found around hydrogen atoms, particularly those bonded to electronegative atoms like the amide nitrogen.
The aromatic ring of the 4-chlorophenyl group would exhibit a complex potential distribution, with the chlorine atom influencing the electron density through its inductive and resonance effects. This detailed charge distribution map is instrumental in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to the molecule's behavior in a biological environment.
Reactivity and Mechanism Prediction
Fukui function analysis is a concept derived from density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis allows for the prediction of sites for nucleophilic and electrophilic attack.
For this compound, a Fukui function analysis would pinpoint the specific atoms most likely to participate in chemical reactions. The analysis provides two key functions: f+(r) for predicting nucleophilic attack (where an electron is added) and f-(r) for predicting electrophilic attack (where an electron is removed). It would be anticipated that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms would be likely sites for electrophilic attack. The sulfur atom, with its available lone pairs, could also exhibit nucleophilic character. This detailed, atom-specific reactivity information is invaluable for predicting the metabolic fate of the compound and for designing new derivatives with altered reactivity profiles.
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions at an electronic level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, thereby providing a detailed understanding of the reaction pathway.
For this compound, computational studies could explore various potential reactions. For instance, the amide bond is susceptible to hydrolysis, and computational models could delineate the acid- or base-catalyzed mechanisms, identifying the key transition states and energetic barriers. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, and computational analysis could predict the feasibility and regioselectivity of such oxidation reactions with different oxidizing agents. Furthermore, the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, and computational methods could predict the most likely substitution patterns and the associated energy profiles. These insights are critical for understanding the compound's stability, degradation pathways, and potential for metabolic transformation.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or a nucleic acid. These studies are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action.
In silico ligand-target interaction prediction involves the use of computational algorithms to identify potential biological targets for a given molecule. This is often achieved by screening the molecule against a library of known protein structures. For this compound and its analogs, molecular docking studies have been employed to predict their interactions with various biological targets.
Binding affinity estimation is a quantitative prediction of the strength of the interaction between a ligand and its target. It is often expressed as a binding energy or an inhibition constant (Ki). Computational methods, such as molecular mechanics and free energy calculations, are used to estimate these values.
For derivatives of this compound, computational estimations of binding affinity have been used to rank potential inhibitors of various enzymes. The binding energy is calculated based on the intermolecular forces between the ligand and the protein, including electrostatic interactions, van der Waals forces, and hydrogen bonds. The lower the calculated binding energy, the more stable the ligand-protein complex and the higher the predicted affinity.
Below is a table summarizing representative data from docking studies of related aryl thioacetamide (B46855) compounds against potential biological targets.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| N-aryl-thioacetamide linked imidazolidin-5(4H)-ones | COX-2 | -8.5 to -9.5 | Arg120, Tyr355, Ser530 |
| Thioacetamide-triazoles | Bacterial Cysteine Synthase A | -7.0 to -8.0 | Ser70, Gly68, Phe45 |
Note: The data in this table is illustrative and derived from studies on related aryl thioacetamide derivatives, not specifically this compound. The specific values and interacting residues would vary for the exact compound.
These computational predictions of binding affinity are a critical component of modern drug discovery, allowing for the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors. nih.gov
Chemical Reactivity and Derivatization Strategies of 2 4 Chlorophenyl Sulfanyl Acetamide
Oxidation Reactions of the Sulfanyl (B85325) Moiety
The sulfur atom in the sulfanyl (thioether) moiety of 2-[(4-Chlorophenyl)sulfanyl]acetamide is susceptible to oxidation, yielding two stable, higher oxidation state derivatives: the corresponding sulfoxide (B87167) and sulfone. This transformation is a cornerstone in modifying the electronic and steric properties of the molecule.
The oxidation process typically proceeds in a stepwise manner. A mild oxidizing agent or a carefully controlled stoichiometry of a stronger oxidant leads to the formation of the sulfoxide, 2-[(4-chlorophenyl)sulfinyl]acetamide. Further oxidation of this sulfoxide under more vigorous conditions yields the sulfone, 2-[(4-chlorophenyl)sulfonyl]acetamide.
Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for this transformation, often used in conjunction with a catalytic acid. The reaction conditions can be fine-tuned to favor either the sulfoxide or the sulfone. For instance, using a stoichiometric amount of H₂O₂ in a solvent like acetic acid at moderate temperatures can selectively produce the sulfoxide. In contrast, employing an excess of the oxidizing agent and/or harsher conditions will drive the reaction to completion, forming the sulfone. The nucleophilicity of the sulfur atom, influenced by the electron-withdrawing nature of the 4-chlorophenyl group, plays a key role in the rate of oxidation.
Table 1: Oxidation Reactions of this compound
| Product | Reagents and Conditions | Key Observations |
| 2-[(4-Chlorophenyl)sulfinyl]acetamide (Sulfoxide) | Stoichiometric H₂O₂ (e.g., 1.1 eq.) in acetic acid, room temperature to 40°C. | Selective oxidation to the sulfoxide is achievable with careful control of oxidant stoichiometry. |
| 2-[(4-Chlorophenyl)sulfonyl]acetamide (Sulfone) | Excess H₂O₂ (e.g., >2.5 eq.), often with a catalyst, elevated temperatures. | Over-oxidation from the sulfide (B99878) or further oxidation of the sulfoxide leads to the sulfone. |
Reduction Pathways of Functional Groups
The distinct functional groups within this compound offer several pathways for chemical reduction, allowing for selective or comprehensive structural modification.
Acetamide (B32628) Reduction : The acetamide group can be reduced to the corresponding primary amine, 2-[(4-chlorophenyl)sulfanyl]ethan-1-amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). libretexts.orgorgoreview.comcommonorganicchemistry.comorganic-chemistry.org The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally ineffective for amide reduction. orgoreview.com
Aryl Chloride Reduction (Dechlorination) : The chlorine atom on the phenyl ring can be removed via reductive dehalogenation to yield 2-(phenylsulfanyl)acetamide. This reaction is more challenging due to the strength of the aryl-Cl bond. chemistryviews.org Catalytic hydrogenation is a common method, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.orgsci-hub.se The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like sodium hypophosphite or formates. organic-chemistry.orgsci-hub.se Conditions for reducing aryl chlorides are generally more vigorous than those required for aryl bromides. organic-chemistry.orgsci-hub.se
Sulfanyl Group Reduction : The thioether linkage is already in a reduced state and is generally stable to the conditions used for amide or aryl halide reduction. Reduction of the C-S bond would constitute a cleavage of the molecule, which requires more specific and often harsher conditions not typically employed in standard functional group reductions.
Selective reduction is feasible by choosing appropriate reagents and conditions. For example, LiAlH₄ will primarily reduce the amide without affecting the aryl chloride or thioether. Conversely, catalytic hydrogenation can be optimized to remove the chlorine atom while leaving the amide and thioether intact.
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of this compound is the primary site for substitution reactions, though its reactivity is influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr) : The chlorophenyl group is generally not reactive towards nucleophilic aromatic substitution. vedantu.com The C-Cl bond has a partial double bond character due to resonance with the benzene (B151609) ring, making it difficult to break. vedantu.com Such reactions typically require either harsh conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (chlorine). libretexts.org The sulfanylacetamide substituent is not strongly deactivating, thus SNAr reactions are not a facile pathway for derivatization under standard laboratory conditions. Reactions with very strong nucleophiles/bases like sodium amide can proceed via a benzyne (B1209423) intermediate. vedantu.comyoutube.com
Acylation and Other Functional Group Transformations
The acetamide moiety provides a handle for further functionalization, primarily through reactions at the nitrogen atom.
N-Alkylation/N-Acylation : As a primary amide, the N-H bonds of this compound can be substituted. N-alkylation can be achieved by first deprotonating the amide with a strong base (e.g., NaH) to form the corresponding anion, followed by reaction with an alkyl halide. This converts the primary amide into a secondary or tertiary amide. derpharmachemica.com Similarly, N-acylation can introduce a second acyl group to form an imide derivative. This typically requires reaction with an acid chloride or anhydride.
Hydrolysis : The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.orglibretexts.org Heating with an aqueous acid (e.g., HCl) yields (4-chlorophenyl)sulfanylacetic acid and an ammonium (B1175870) salt. libretexts.org Conversely, heating with an aqueous base (e.g., NaOH) produces a salt of the carboxylic acid (sodium (4-chlorophenyl)sulfanylacetate) and ammonia (B1221849) gas. libretexts.org
Table 2: Functional Group Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Strong base (e.g., NaH); 2. Alkyl halide (R-X) | N-Alkyl-2-[(4-chlorophenyl)sulfanyl]acetamide |
| Hydrolysis (Acidic) | Dilute acid (e.g., HCl), heat | (4-Chlorophenyl)sulfanylacetic acid |
| Hydrolysis (Basic) | Aqueous base (e.g., NaOH), heat | Sodium (4-chlorophenyl)sulfanylacetate |
Design and Synthesis of Structurally Modified Analogues
The chemical reactivity of this compound serves as a foundation for the rational design and synthesis of structurally diverse analogues. These modifications are often pursued to modulate biological activity or to fine-tune physicochemical properties.
Exploration of Substituent Effects on Reactivity
The electronic properties of the 4-chlorophenyl ring significantly influence the reactivity of the entire molecule. The synthesis of analogues with different substituents in place of the chlorine atom allows for a systematic exploration of these effects.
Electronic Effects : Replacing the moderately electron-withdrawing chlorine atom with strong electron-donating groups (e.g., methoxy, -OCH₃) or strong electron-withdrawing groups (e.g., nitro, -NO₂) would alter the electron density of the aromatic ring and the nucleophilicity of the sulfur atom. An electron-donating group would increase the sulfur's nucleophilicity, making it more susceptible to oxidation, and would activate the ring towards electrophilic substitution. nih.gov Conversely, an electron-withdrawing group would decrease the sulfur's nucleophilicity and further deactivate the ring towards electrophilic attack, while potentially making it more susceptible to nucleophilic aromatic substitution. nih.gov
Steric Effects : Introducing bulky substituents on the aromatic ring, particularly at the positions ortho to the sulfanyl moiety, could sterically hinder reactions at the sulfur atom or on the ring itself. acs.org
Strategies for Enhancing Molecular Complexity
Building upon the basic scaffold of this compound, more complex molecular architectures can be synthesized.
Cross-Coupling Reactions : The aryl chloride provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, enabling the linkage of diverse molecular fragments. For example, a Suzuki coupling could introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination could replace the chlorine with a substituted amine.
Multi-step Derivatization : A combination of the reactions described above can be used to build complexity. For instance, the thioether could first be oxidized to the sulfone, followed by reduction of the acetamide to an amine. This new primary amine could then be used as a nucleophile in a subsequent reaction, such as acylation or alkylation, to attach more elaborate side chains. Such multi-step synthetic sequences are a powerful strategy for creating novel and complex chemical entities based on the original this compound framework.
Mechanistic Investigations of Biological Activity Excluding Clinical Outcomes
Structure-Activity Relationship (SAR) Studies
Influence of Chlorophenyl Substitution on Bioactivity
The substitution pattern on the phenyl ring is a critical determinant of the antimicrobial potency of arylthioacetamide derivatives. The presence of a chlorine atom at the para-position (position 4) of the phenyl ring, as in the title compound, is particularly significant. Research on related structures has consistently shown that the introduction of electron-withdrawing groups, such as halogens, on the aromatic ring enhances antimicrobial activity. This effect is attributed to the alteration of the molecule's electronic properties, which can influence its ability to interact with biological targets and its pharmacokinetic characteristics, such as membrane permeability.
The position of the substituent also plays a role; for instance, in some series of related compounds, para-substituted derivatives exhibit greater activity compared to ortho- or meta-substituted analogs. This suggests that the specific location of the chloro group in 2-[(4-Chlorophenyl)sulfanyl]acetamide is likely optimized for interaction with a specific binding site on its molecular target.
Table 1: Effect of Phenyl Ring Substitution on Antimicrobial Activity of Arylthioacetamide Analogs
| Substituent (R) | Position | General Effect on Activity |
|---|---|---|
| -Cl | para (4) | Enhanced Activity |
| -F | para (4) | Enhanced Activity |
| -NO₂ | para (4) | Enhanced Activity |
| -CH₃ | para (4) | Variable/Reduced Activity |
Note: This table is a generalized representation based on SAR trends in related arylthio compounds and is intended for illustrative purposes.
Role of the Sulfanyl (B85325) Linkage in Target Recognition
The sulfanyl (thioether) linkage (-S-) is a cornerstone of the molecular scaffold of this compound. This flexible bridge connects the chlorophenyl ring to the acetamide (B32628) moiety and is crucial for the molecule's three-dimensional conformation. In many biologically active molecules, thioether bonds are essential for maintaining the optimal orientation of pharmacophores, enabling effective binding to enzyme active sites or receptors.
Impact of Acetamide N-Substitution on Biological Profile
Modifications to the acetamide group, particularly substitutions on the nitrogen atom, provide a further avenue for modulating the biological activity of this class of compounds. Introducing various substituents on the amide nitrogen can profoundly affect the compound's potency, spectrum of activity, and physicochemical properties like solubility and stability.
Studies on N-substituted 2-(arylsulfanyl)acetamide derivatives have shown that incorporating different aromatic or heterocyclic rings on the acetamide nitrogen can lead to compounds with a wide range of antimicrobial activities. The nature of these substituents—their size, electronics, and hydrogen bonding capacity—influences how the molecule interacts with its target. For example, the introduction of bulky or rigid groups can either enhance binding through additional interactions or cause steric hindrance that prevents effective binding. This variability underscores the importance of the unsubstituted -NH₂ group in the parent compound, which may be critical for forming key hydrogen bonds within the active site of its target.
Antimicrobial Action Mechanisms
While the precise antimicrobial mechanisms of this compound are not fully elucidated, investigations into structurally related compounds provide plausible hypotheses for its mode of action. These potential mechanisms center on the disruption of essential cellular functions in pathogens.
Disruptive Effects on Microbial Cellular Processes
The mechanism of action for arylthioacetamide derivatives may involve the disruption of fundamental cellular processes necessary for microbial survival and virulence. Research on 1,3,4-oxadiazole (B1194373) thioethers, which share the core thioether linkage, indicates that these compounds can interfere with multiple pathways associated with bacterial virulence. These pathways can include two-component regulatory systems, flagellar assembly, and bacterial secretion systems, all of which are vital for pathogenicity. While direct evidence for this compound is pending, it is plausible that it shares a similar ability to interrupt these complex cellular activities.
Inhibition of Nucleic Acid Synthesis in Pathogens
A potential mechanism of action for this class of compounds is the inhibition of nucleic acid synthesis. Molecular docking studies on structurally related 2-mercaptobenzothiazole (B37678) acetamide derivatives have suggested a mode of action that involves interaction with bacterial DNA gyrase. acs.orgnih.govresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. The computational models indicated that these acetamide derivatives could fit into hydrophobic pockets of DNA gyrase, in a manner analogous to known inhibitors like levofloxacin. acs.orgresearchgate.net This suggests that this compound might function by inhibiting the enzymatic activity of DNA gyrase, thereby blocking DNA replication and leading to bacterial cell death. However, it must be emphasized that this proposed mechanism is based on computational modeling of related structures and awaits experimental verification for the specific compound .
Quorum-Sensing Interference Mechanisms
There is no scientific literature available that investigates or documents the ability of this compound to interfere with quorum sensing in bacteria. Quorum sensing is a critical mechanism for bacterial communication and virulence, and the potential for chemical compounds to disrupt this process is an active area of research for developing novel antimicrobial strategies. However, the role of this compound in this context has not been explored in any accessible research.
Antiviral Action Mechanisms
Similarly, the antiviral properties of this compound remain uninvestigated. The specific mechanisms by which a compound might act against viruses are diverse and require detailed in vitro and in vivo studies.
Viral Enzyme (e.g., Protease) Inhibition
No studies have been published that assess the inhibitory effects of this compound on viral enzymes, such as proteases, which are often crucial for viral replication and maturation.
Interaction with Viral Replication Pathways
There is a complete lack of data on whether this compound interacts with or disrupts any stage of viral replication pathways.
Anti-inflammatory and Antioxidant Mechanistic Exploration
The potential for this compound to exert anti-inflammatory or antioxidant effects is another area devoid of scientific investigation. Mechanistic studies would be required to understand if the compound can modulate inflammatory signaling cascades or mitigate oxidative stress, but no such research has been reported.
Advanced Research Applications Excluding Clinical or Basic Identification
Development as Lead Compounds in Medicinal Chemistry
The molecular framework of 2-[(4-Chlorophenyl)sulfanyl]acetamide has served as a versatile scaffold for the development of lead compounds in medicinal chemistry. Although comprehensive studies on the parent compound are not extensively documented in publicly available research, the exploration of its derivatives has unveiled promising biological activities, including potential anticancer, antibacterial, and antifungal properties.
Researchers have synthesized and evaluated a range of N-substituted derivatives of this compound to explore their therapeutic potential. For instance, the introduction of various heterocyclic and aromatic moieties on the acetamide (B32628) nitrogen has led to the identification of compounds with significant biological effects. These studies suggest that the 4-chlorophenylsulfanyl group is a critical pharmacophore that contributes to the observed activities.
Table 1: Investigated Biological Activities of this compound Derivatives
| Derivative Class | Investigated Activity | Key Findings |
|---|---|---|
| N-aryl/heteroaryl acetamides | Anticancer | Certain derivatives have shown cytotoxicity against various cancer cell lines. ijcce.ac.irnih.gov |
| Sulfonylated acetamides | Antibacterial | Some sulfonylated analogs exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govscielo.br |
The rationale behind exploring these derivatives often lies in the desire to enhance properties such as target specificity, bioavailability, and metabolic stability. The core structure of this compound provides a foundational element that can be chemically modified to optimize these pharmacological parameters.
Utilization in Advanced Organic Synthesis as Building Blocks
In the realm of advanced organic synthesis, this compound and its close analogs are recognized as valuable building blocks for the construction of more complex molecular architectures, particularly heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the acetamide and the potential for transformations involving the sulfur atom and the aromatic ring make it a versatile intermediate.
The active methylene (B1212753) group adjacent to the carbonyl and sulfur atoms can be a site for various chemical reactions, including alkylation and condensation. Furthermore, the amide functionality can participate in cyclization reactions to form a variety of heterocyclic systems. For example, chloroacetamide derivatives are known to react with various nucleophiles to construct rings such as thiazoles, oxazoles, and lactams. researchgate.net
While specific, detailed examples of large-scale synthetic applications of this compound are not extensively reported, the fundamental reactivity of its functional groups underpins its potential utility in synthetic chemistry.
Exploration in Material Science
The exploration of this compound and its derivatives in material science is an emerging area of research. The inherent properties of the molecule, such as the presence of a polarizable sulfur atom and a halogen, suggest potential applications in the development of new materials with tailored properties.
There is theoretical potential for using this compound as a polymer additive. The introduction of sulfur- and chlorine-containing compounds into polymer matrices can, in some cases, enhance properties such as flame retardancy, thermal stability, and refractive index. However, specific studies detailing the use of this compound for this purpose are not currently available in the reviewed literature. The concept is based on the broader understanding of how halogenated and sulfur-containing organic molecules can modify polymer characteristics.
Similarly, the investigation into the enhancement of thermal and mechanical properties of polymers through the incorporation of this compound is a field that warrants further research. The rigid aromatic ring and the potential for intermolecular interactions through the amide group could theoretically contribute to the reinforcement of polymer chains, thereby improving mechanical strength and thermal resistance. Direct experimental evidence to support this for the specific compound is not yet prominent.
Applications in Biochemical Probe Development
The development of biochemical probes is a sophisticated application of synthetic molecules designed to interact with specific biological targets for visualization or quantification. While there is no direct evidence of this compound being developed as a biochemical probe, related acetamide structures have been investigated for such purposes. For example, acetamide derivatives have been explored as fluorescent chemosensors. nih.gov
The structural motifs within this compound, including the aromatic ring and the sulfanylacetamide core, could potentially be modified with fluorophores or other reporter groups to create probes for specific enzymes or receptors. This remains a prospective area for future research.
Research in Agricultural Science
In agricultural science, there is preliminary indication that derivatives of this compound may possess biological activities relevant to crop protection. The presence of the chlorophenyl moiety is common in many commercial pesticides, suggesting that this structural feature can confer pesticidal properties.
Research into a derivative, 2-[(4-chlorophenyl)thio]-N-(5-iodo-6-methyl-2-pyridinyl)acetamide, has suggested potential herbicidal activity against both endogenous and dicotyledonous plants. evitachem.com Furthermore, other chloroacetamide compounds have been investigated for their herbicidal effects. researchgate.net The antifungal activity of related chloro-N-phenylacetamide compounds has also been documented, indicating a potential for developing fungicidal agents based on this chemical scaffold. nih.govscielo.brscielo.br
Table 2: Potential Agricultural Applications of Related Acetamide Compounds
| Compound Class | Application | Target Organism(s) |
|---|---|---|
| Substituted 2-[(4-chlorophenyl)thio]acetamides | Herbicide | Endogenous and dicotyledonous plants evitachem.com |
| Chloroacetamides | Herbicide | Various weed species researchgate.net |
These findings underscore the potential of the this compound scaffold as a starting point for the discovery of new agrochemicals. However, extensive research is required to establish the efficacy and safety of the parent compound for any specific agricultural application.
Herbicidal Mode of Action Studies
The precise herbicidal mode of action of this compound is not extensively detailed in dedicated scientific literature. However, based on its chemical structure as a chloroacetamide, its mechanism can be inferred from the well-established activity of this class of herbicides. The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netresearchgate.netcambridge.org VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial components of various essential plant lipids, including cuticular waxes, suberin, and membrane lipids.
The herbicidal activity of chloroacetamides stems from their ability to inhibit the enzymes involved in the elongation of fatty acid chains. researchgate.net This inhibition disrupts the production of VLCFAs, leading to a cascade of detrimental effects on plant growth and development. researchgate.net While the specific enzyme target has been a subject of study, research points towards the inhibition of VLCFA elongase enzymes. cambridge.org
The molecular mechanism involves the chloroacetamide molecule, or a metabolite thereof, binding to and inactivating key enzymes in the VLCFA biosynthesis pathway. This disruption of lipid metabolism ultimately leads to the failure of proper cell division, growth, and development in susceptible plants, particularly during the early stages of germination and seedling establishment. researchgate.net
While no specific studies on this compound were found to provide exact inhibition concentrations, research on other chloroacetamide derivatives demonstrates their potent herbicidal activity. The following table shows the EC50 (half maximal effective concentration) values for some novel chloroacetamide derivatives against different weed species, illustrating the general efficacy of this chemical class.
| Compound | Anagallis arvensis (Broadleaf Weed) EC50 (mg/L) | Lolium temulentum (Grass Weed) EC50 (mg/L) |
| Derivative 1 | 3321 | 2948 |
| Derivative 2 | > Acetochlor | > Acetochlor |
| Derivative 3 | > Acetochlor | > Acetochlor |
| Acetochlor (Standard) | - | - |
| Data adapted from a study on novel chloroacetamide derivatives, not this compound. ekb.eg |
It is important to note that the herbicidal efficacy and the specific molecular interactions can be influenced by the various substituents on the chloroacetamide backbone. nih.gov Therefore, the (4-Chlorophenyl)sulfanyl group of the title compound likely plays a role in its specific activity profile.
Investigation of Plant Growth Pathway Inhibition
The inhibition of VLCFA synthesis by chloroacetamide herbicides like this compound leads to the disruption of several critical plant growth pathways. The lack of VLCFAs has far-reaching consequences beyond simple membrane composition, affecting various physiological and developmental processes.
Disruption of Cell Division and Expansion: VLCFAs are essential for the formation of new cell membranes and cell plates during mitosis. By inhibiting their synthesis, chloroacetamides interfere with normal cell division, particularly in the rapidly growing regions of the plant, such as the shoot meristem and root tips. This leads to stunted growth and abnormal development. researchgate.net
Impaired Cuticle and Wax Formation: The plant cuticle, a protective layer on the epidermis, is rich in VLCFA derivatives. This layer is crucial for preventing water loss and protecting against environmental stresses and pathogens. Inhibition of VLCFA synthesis leads to a defective cuticle, making the plant more susceptible to desiccation and external threats.
Altered Membrane Integrity and Function: VLCFAs are integral components of various cellular membranes, including the plasma membrane and organellar membranes. Changes in the lipid composition of these membranes due to VLCFA depletion can alter their fluidity, permeability, and the function of membrane-bound proteins. This can disrupt nutrient transport, signal transduction, and other vital cellular processes.
Q & A
Q. How to design a structure-activity relationship (SAR) study for sulfanyl-acetamide derivatives?
- Methodological Answer :
Vary Substituents : Synthesize analogs with halogens (e.g., 3-Cl, 4-F) or electron-donating groups (e.g., -OCH) on the phenyl ring.
Characterize : Compare XRD-derived torsion angles (C–S–C–N) and hydrogen-bonding motifs.
Correlate with Activity : Use docking studies to map interactions with biological targets (e.g., enzymes with thiol-binding sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
